Fluoroglycofen

Description

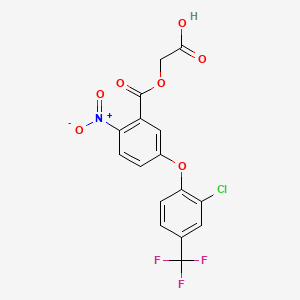

Structure

3D Structure

Properties

IUPAC Name |

2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClF3NO7/c17-11-5-8(16(18,19)20)1-4-13(11)28-9-2-3-12(21(25)26)10(6-9)15(24)27-7-14(22)23/h1-6H,7H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAHEVIQIYRFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClF3NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868440 | |

| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77501-60-1, 118340-11-7 | |

| Record name | Fluoroglycofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroglycofen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoyl)oxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118340117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-, carboxymethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROGLYCOFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U44V3F1K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluoroglycofen-Ethyl: A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical class. It is primarily used for the control of annual broadleaf weeds and some grasses in various agricultural settings.[1] Its herbicidal activity stems from the disruption of a critical enzymatic step in the tetrapyrrole biosynthesis pathway, leading to a cascade of events that result in rapid cell death. This technical guide provides an in-depth exploration of the core mechanism of action of this compound-ethyl in plants, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of this compound-ethyl is the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[1][2] PPO is a critical enzyme located in the tetrapyrrole biosynthetic pathway, which is responsible for the synthesis of essential molecules such as chlorophylls and hemes.[1] this compound-ethyl acts as a competitive inhibitor of PPO.[2]

The inhibition of PPO by this compound-ethyl disrupts the normal flow of intermediates through the chlorophyll and heme biosynthesis pathways. Specifically, it leads to the accumulation of the PPO substrate, protoporphyrinogen IX (Protogen IX). This accumulation is a pivotal step in the herbicidal process. The excess Protogen IX leaks from its normal location within the plastids into the cytoplasm. In the cytoplasm, it is rapidly oxidized to protoporphyrin IX (Proto IX) by a PPO-like activity that is less sensitive to diphenyl ether herbicides.

This abnormal accumulation of Proto IX, a potent photosensitizer, is the hallmark of PPO-inhibiting herbicides.

The Consequence of PPO Inhibition: A Cascade of Destructive Events

The accumulation of protoporphyrin IX in the cytoplasm initiates a series of destructive, light-dependent events:

-

Generation of Reactive Oxygen Species (ROS): In the presence of light, the accumulated Proto IX becomes photoexcited and transfers this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This is a primary type of reactive oxygen species (ROS) that is highly damaging to cellular components.

-

Lipid Peroxidation and Membrane Disruption: Singlet oxygen initiates a chain reaction of lipid peroxidation, causing widespread damage to cellular membranes, including the plasma membrane and organellar membranes. This destruction of membrane integrity leads to the leakage of cellular contents and a loss of cellular compartmentalization.

-

Cellular Leakage and Death: The compromised cell membranes result in the uncontrolled efflux of electrolytes and other cellular components, leading to rapid desiccation and cell death. This manifests as the characteristic necrotic lesions and rapid "burn-down" symptoms observed in susceptible plants treated with this compound-ethyl.

Quantitative Data

| Parameter | Herbicide | Plant Species | Value | Reference |

| PPO Inhibition | Acifluorfen | Rat Hepatocytes | Induces PPIX accumulation | |

| Lipid Peroxidation | This compound | Grape (Vitis vinifera) | 31.4% increase in MDA (Lower Conc.) | |

| This compound | Grape (Vitis vinifera) | 51.4% increase in MDA (Higher Conc.) |

Note: MDA (Malondialdehyde) is a key indicator of lipid peroxidation.

Signaling Pathways and Downstream Effects

The massive production of ROS triggered by this compound-ethyl not only causes direct cellular damage but also acts as a signal that initiates a broader stress response within the plant. This involves a complex interplay between ROS and various plant signaling pathways, including hormonal responses.

The oxidative stress can lead to changes in gene expression, activating defense-related genes and pathways. While specific gene expression studies for this compound-ethyl are limited, it is known that PPO-inhibiting herbicides can induce the expression of genes involved in stress responses. For instance, in Arabidopsis thaliana, the expression of the glutathione S-transferase gene AmGSTF1 from the resistant weed black-grass conferred resistance to multiple herbicides, including the diphenyl ether this compound-ethyl, and was associated with changes in secondary metabolism and antioxidant pathways.

The diagram below illustrates the central mechanism of action and the subsequent cascade of events.

Caption: Core mechanism of this compound-ethyl action.

The following diagram illustrates the workflow for assessing the impact of this compound-ethyl on plants.

Caption: Experimental workflow for mechanism of action studies.

This diagram shows the logical relationship between PPO inhibition and downstream cellular events.

Caption: Logical cascade of this compound-ethyl's herbicidal effect.

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Activity Assay

Objective: To determine the inhibitory effect of this compound-ethyl on PPO activity.

Principle: This assay measures the rate of conversion of protoporphyrinogen IX (the substrate) to protoporphyrin IX (the product) by PPO. The reaction can be monitored spectrophotometrically or fluorometrically.

Materials:

-

Plant tissue (e.g., isolated chloroplasts or etioplasts)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgCl₂, 1 mM DTT)

-

Protoporphyrinogen IX solution

-

This compound-ethyl solutions of varying concentrations

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and then centrifuge the supernatant at a higher speed to pellet the organelles containing PPO. Resuspend the pellet in a minimal volume of extraction buffer.

-

Reaction Mixture: In a cuvette or microplate well, combine the enzyme extract, reaction buffer, and a specific concentration of this compound-ethyl.

-

Initiation of Reaction: Add protoporphyrinogen IX to the reaction mixture to start the reaction.

-

Measurement: Monitor the increase in absorbance or fluorescence over time as protoporphyrinogen IX is converted to protoporphyrin IX.

-

Data Analysis: Calculate the rate of the reaction for each concentration of this compound-ethyl. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Quantification of Protoporphyrin IX Accumulation

Objective: To measure the amount of protoporphyrin IX that accumulates in plant tissue after treatment with this compound-ethyl.

Principle: Protoporphyrin IX is extracted from the plant tissue and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials:

-

Plant tissue treated with this compound-ethyl

-

Extraction solvent (e.g., acetone:0.1 N NH₄OH, 9:1 v/v)

-

HPLC system with a fluorescence detector

-

Protoporphyrin IX standard

Procedure:

-

Extraction: Homogenize the treated plant tissue in the extraction solvent. Centrifuge to pellet the debris.

-

HPLC Analysis: Inject the supernatant onto an appropriate HPLC column (e.g., a C18 reverse-phase column).

-

Detection: Use a fluorescence detector with excitation and emission wavelengths suitable for protoporphyrin IX (e.g., excitation at ~400 nm and emission at ~630 nm).

-

Quantification: Compare the peak area of protoporphyrin IX in the sample to a standard curve generated with known concentrations of a protoporphyrin IX standard.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

Objective: To assess the extent of lipid peroxidation in plant tissues treated with this compound-ethyl.

Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.

Materials:

-

Plant tissue treated with this compound-ethyl

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize the plant tissue in the TCA solution. Centrifuge to clarify the supernatant.

-

Reaction: Mix the supernatant with the TBA solution and heat in a water bath (e.g., 95°C for 30 minutes).

-

Measurement: Cool the reaction mixture and measure the absorbance at 532 nm and 600 nm (to correct for non-specific turbidity).

-

Calculation: Calculate the MDA concentration using its extinction coefficient.

Conclusion

The mechanism of action of this compound-ethyl is a well-defined process initiated by the specific inhibition of protoporphyrinogen oxidase. This leads to the light-dependent accumulation of the photosensitizer protoporphyrin IX, which in turn generates a cascade of reactive oxygen species, causing rapid and extensive cellular damage. This in-depth understanding of its mode of action is crucial for its effective and sustainable use in agriculture and provides a valuable framework for the development of new herbicidal compounds and for research into plant stress responses. Further research to obtain more specific quantitative data for this compound-ethyl and to further elucidate the downstream signaling pathways will continue to refine our understanding of this important class of herbicides.

References

An In-depth Technical Guide to the Chemical Synthesis of Fluoroglycofen-ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predominant chemical synthesis process for Fluoroglycofen-ethyl, a significant herbicidal compound. The information presented herein is curated for professionals in the fields of chemical research and development.

Overview of the Primary Synthesis Route

The most common commercial synthesis of this compound-ethyl involves a two-stage process:

-

Synthesis of the key intermediate, Acifluorfen: This is achieved through a multi-step process culminating in the formation of a diphenyl ether structure.

-

Esterification of Acifluorfen: The carboxylic acid group of Acifluorfen is esterified using ethyl chloroacetate to yield the final product, this compound-ethyl.

This guide will detail both stages, providing reaction mechanisms, experimental protocols, and quantitative data.

Synthesis of the Precursor: Acifluorfen

The synthesis of Acifluorfen is a critical preliminary stage. A common pathway involves the Ullmann condensation of 2-chloro-4-(trifluoromethyl)phenol with 2-nitro-5-fluorobenzonitrile, followed by hydrolysis.

Acifluorfen Synthesis Workflow

The following diagram illustrates the key steps in a common synthesis route for Acifluorfen.

Caption: Synthesis pathway for the precursor Acifluorfen.

Core Synthesis: this compound-ethyl from Acifluorfen

The final and crucial stage is the esterification of Acifluorfen. This is typically a base-catalyzed nucleophilic substitution reaction.

Reaction Mechanism

The reaction proceeds via a mechanism analogous to a Williamson ether synthesis, where the carboxylate anion of Acifluorfen acts as the nucleophile.

-

Deprotonation: A base, such as potassium carbonate or sodium hydroxide, deprotonates the carboxylic acid of Acifluorfen to form a carboxylate salt. This enhances the nucleophilicity of the oxygen.

-

Nucleophilic Attack (SN2): The resulting carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate. This proceeds via an SN2 mechanism, with the chloride ion acting as the leaving group.

The following diagram visualizes this SN2 reaction mechanism.

An In-depth Technical Guide to the Physical and Chemical Properties of Fluoroglycofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Fluoroglycofen and its prevalent derivative, this compound-ethyl. This compound is a selective herbicide belonging to the nitrophenyl ether class of compounds. Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This document collates available data on its physical and chemical characteristics, stability, and mode of action. Detailed experimental protocols for the determination of key physicochemical properties are also provided, adhering to internationally recognized guidelines.

Chemical Identity and Physical Properties

This compound is the parent carboxylic acid, while this compound-ethyl is the ethyl ester, which is the common commercially available form. The properties of both are presented below for clarity.

Table 1: Chemical Identification of this compound and this compound-ethyl

| Property | This compound | This compound-ethyl |

| IUPAC Name | ({5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl}oxy)acetic acid[1] | (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[2][3] |

| CAS Number | 77501-60-1[1][4] | 77501-90-7 |

| Molecular Formula | C₁₆H₉ClF₃NO₇ | C₁₈H₁₃ClF₃NO₇ |

| Molecular Weight | 419.69 g/mol | 447.75 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)--INVALID-LINK--[O-])C(=O)OCC(=O)O | CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)--INVALID-LINK--[O-] |

| Physical State | Not specified (likely solid) | Dark amber solid |

Table 2: Physicochemical Properties of this compound and this compound-ethyl

| Property | Value (this compound-ethyl) | Reference |

| Melting Point | 65 °C | |

| Boiling Point | 487.7 ± 45.0 °C (Predicted) | |

| Water Solubility | 0.604 mg/L (temperature not stated) | |

| Vapor Pressure | 5.30 x 10⁻⁵ mPa (at 20 °C) | |

| Octanol-Water Partition Coefficient (log P) | 3.65 | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Flash Point | 248.8 ± 28.7 °C |

Chemical Stability and Reactivity

This compound-ethyl is generally stable under normal environmental conditions. However, it is susceptible to degradation under certain conditions:

-

Hydrolysis: this compound-ethyl is rapidly hydrolyzed to its parent acid, this compound, in soil and water. The rate of hydrolysis is dependent on pH and temperature.

-

Acid/Base Stability: The compound may degrade in the presence of strong acids or bases.

-

Microbial Degradation: In soil, microbial degradation of this compound-ethyl to this compound and subsequent metabolites occurs.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound, like other diphenyl ether herbicides, acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of protoporphyrin IX, a precursor to both chlorophylls and hemes.

Inhibition of PPO leads to the accumulation of Protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. In the presence of light and oxygen, Protoporphyrinogen IX is non-enzymatically oxidized to Protoporphyrin IX. This accumulated Protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation and destruction of cell membranes, ultimately leading to cell death.

Experimental Protocols

The determination of the physicochemical properties of this compound and its derivatives should be conducted following standardized and validated methods to ensure data quality and comparability. The OECD Guidelines for the Testing of Chemicals and the methods from the Collaborative International Pesticides Analytical Council (CIPAC) are the internationally accepted standards.

Melting Point Determination (OECD Guideline 102)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. This method involves heating a small, finely powdered sample and observing the temperature range over which melting occurs.

Apparatus:

-

Melting point apparatus (e.g., capillary tube apparatus with a heated block or liquid bath, or a hot stage microscope).

-

Calibrated thermometer.

-

Capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: A small amount of the dry test substance is finely powdered.

-

Capillary Filling: The capillary tube is filled with the powdered substance to a height of approximately 3 mm.

-

Measurement: The filled capillary is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate. A preliminary rapid heating can be performed to determine the approximate melting point. For the final determination, the heating rate should be slow (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperatures at which the first signs of melting are observed and at which the substance is completely molten are recorded. This range represents the melting range of the substance.

Water Solubility Determination (OECD Guideline 105)

Principle: Water solubility is the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the flask method (for solubilities > 10 mg/L) and the column elution method (for solubilities < 10 mg/L).

Apparatus (Flask Method):

-

Constant temperature water bath or shaker.

-

Flasks with stoppers.

-

Analytical balance.

-

Centrifuge (if necessary).

-

Analytical instrumentation for quantification (e.g., HPLC, GC-MS).

Procedure (Flask Method):

-

Equilibration: An excess amount of the test substance is added to a known volume of water in a flask.

-

Agitation: The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The mixture is allowed to stand at the test temperature to allow for phase separation. If necessary, centrifugation is used to separate the solid and liquid phases.

-

Sampling and Analysis: A sample of the aqueous phase is carefully taken, ensuring no solid particles are included. The concentration of the dissolved substance in the aqueous sample is determined using a suitable and validated analytical method.

Vapor Pressure Determination (OECD Guideline 104)

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its solid or liquid phase at a given temperature. Various methods can be used depending on the expected vapor pressure range, including the dynamic method, static method, and effusion methods.

Procedure (Static Method - Example):

-

Sample Introduction: A sample of the test substance is introduced into a vacuum-tight apparatus.

-

Degassing: The sample is thoroughly degassed to remove any dissolved or adsorbed gases.

-

Equilibration: The apparatus is brought to the desired constant temperature, and the system is allowed to reach equilibrium.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the substance is measured using a suitable pressure gauge.

-

Multiple Temperatures: Measurements are repeated at several different temperatures to establish the vapor pressure curve.

n-Octanol/Water Partition Coefficient (log P) Determination (OECD Guideline 107)

Principle: The n-octanol/water partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in n-octanol and water. It is a measure of a chemical's lipophilicity. The shake-flask method is commonly used.

Procedure (Shake-Flask Method):

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

-

Test Solution Preparation: A known amount of the test substance is dissolved in either n-octanol or water.

-

Partitioning: The two phases are mixed in a vessel and shaken until equilibrium is reached.

-

Phase Separation: The two phases are separated, typically by centrifugation.

-

Analysis: The concentration of the test substance in each phase is determined by a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as log P.

Synthesis and Degradation

Synthesis of this compound-ethyl

The commercial production of this compound-ethyl typically involves the esterification of acifluorfen. A general synthetic route is as follows:

-

Acifluorfen is reacted with a suitable base (e.g., potassium carbonate) in a solvent such as toluene.

-

Ethyl chloroacetate is then added to the reaction mixture.

-

The mixture is heated to facilitate the esterification reaction, forming this compound-ethyl.

-

The product is then isolated and purified through extraction and distillation.

Microbial Degradation of this compound-ethyl

Studies have shown that this compound-ethyl can be degraded by soil microorganisms. A proposed degradation pathway involves the following steps:

-

Hydrolysis of the ethyl ester to form this compound.

-

Further degradation to acifluorfen.

-

Subsequent breakdown into smaller, less complex molecules.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound and its ethyl ester. The provided data, based on available literature, offers a valuable resource for researchers and professionals in the fields of agrochemistry, environmental science, and drug development. The outlined experimental protocols, based on international standards, provide a framework for the accurate and reliable determination of these essential parameters. A thorough understanding of these properties is critical for assessing the environmental fate, biological activity, and potential applications of this class of compounds.

References

- 1. Kinetic studies on protoporphyrinogen oxidase inhibition by diphenyl ether herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Fluoroglycofen: An In-depth Technical Guide

An Overview of a Selective Herbicide's Journey from Laboratory to Field

Fluoroglycofen is a selective, post-emergence herbicide valued for its control of broadleaf weeds and certain grasses in a variety of agricultural crops. As a member of the nitrophenyl ether class of herbicides, its development marked a significant advancement in weed management technology. This technical guide delves into the core aspects of its discovery, mechanism of action, development, and key experimental findings that have defined its use in modern agriculture.

Discovery and Historical Development

The foundational research leading to the development of this compound can be traced back to the work of Rohm and Haas Company (now part of Dow AgroSciences). In the late 1970s and early 1980s, extensive research into nitrophenyl ethers as herbicidal agents was underway. A key European patent application filed by Rohm and Haas in 1979, and subsequently published in 1980, for "Novel substituted nitrodiphenyl ethers" laid the groundwork for a new class of herbicides, which included the structural basis of what would become this compound.[1] This period of innovation was driven by the need for more effective and selective herbicides to improve crop yields.

This compound is often used in its ethyl ester form, this compound-ethyl, which enhances its uptake by plants.[2][3] The trade names for products containing this compound-ethyl include 'Compete' and 'RH-0265'.[2]

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO).[4] This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme in plants.

The inhibition of PPO by this compound leads to the following cascade of events:

-

Accumulation of Protoporphyrinogen IX: With the PPO enzyme blocked, its substrate, protoporphyrinogen IX, accumulates within the plant cell.

-

Extracellular Oxidation: This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX.

-

Photosensitization and Reactive Oxygen Species (ROS) Generation: In the presence of light, protoporphyrin IX acts as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to produce highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).

-

Lipid Peroxidation and Cell Death: Singlet oxygen is extremely damaging to cellular components, particularly the lipids that make up cell membranes. It initiates a chain reaction of lipid peroxidation, leading to the loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death.

This light-dependent mechanism of action results in the characteristic rapid wilting and necrosis of susceptible weeds following application.

Chemical Synthesis

The commercial synthesis of this compound-ethyl typically involves the reaction of acifluorfen with other chemical precursors. A common synthetic route involves dissolving acifluorfen and caustic soda flakes in ethyl chloroacetate. The reaction temperature is controlled to facilitate the formation of the this compound-ethyl ester. This process has been refined to achieve high yields and purity of the final product.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicological profile of this compound-ethyl.

Table 1: Toxicological Data for this compound-ethyl

| Parameter | Species | Value | Reference |

| Acute Oral LD50 | Rat | 1500 mg/kg | |

| Acute Percutaneous LD50 | Rabbit | >5000 mg/kg | |

| Skin Irritation | Rabbit | Slight irritant | |

| Eye Irritation | Rabbit | Slight irritant | |

| Long-term Feeding (1-year) | Dog | No-effect level: 320 mg/kg diet | |

| Mutagenicity (Ames test) | - | Non-mutagenic |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the properties of this compound.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on the PPO enzyme.

Methodology:

-

Enzyme Extraction: PPO is extracted and partially purified from a plant source, such as etiolated seedlings or isolated chloroplasts.

-

Substrate Preparation: The substrate, protoporphyrinogen IX, is freshly prepared by the reduction of protoporphyrin IX using a reducing agent like sodium amalgam.

-

Assay Reaction: The assay is conducted in a reaction mixture containing a suitable buffer, a detergent to solubilize the membrane-bound enzyme, and the extracted PPO.

-

Inhibitor Addition: Various concentrations of this compound (or this compound-ethyl, which is hydrolyzed to the active acid form) are added to the reaction mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the protoporphyrinogen IX substrate. The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX. This can be done spectrophotometrically or fluorometrically, as protoporphyrin IX has a characteristic absorbance and fluorescence spectrum.

-

Data Analysis: The rate of protoporphyrin IX formation in the presence of the inhibitor is compared to a control without the inhibitor. The concentration of this compound that causes a 50% reduction in enzyme activity (IC50) is then calculated.

Lipid Peroxidation Assay (TBARS Method)

Objective: To quantify the extent of membrane damage in plant tissues treated with this compound by measuring lipid peroxidation.

Methodology:

-

Plant Treatment: Susceptible plant species are treated with various concentrations of this compound-ethyl and exposed to light. Control plants are treated with a blank formulation.

-

Tissue Homogenization: At specified time points after treatment, leaf tissue is harvested and homogenized in a solution of trichloroacetic acid (TCA).

-

Reaction with Thiobarbituric Acid (TBA): The homogenate is centrifuged, and the supernatant is mixed with a solution of thiobarbituric acid (TBA).

-

Color Development: The mixture is heated in a water bath to facilitate the reaction between malondialdehyde (MDA), a byproduct of lipid peroxidation, and TBA, which forms a pink-colored complex.

-

Spectrophotometric Measurement: After cooling, the absorbance of the pink complex is measured at a specific wavelength (typically around 532 nm). The absorbance at a non-specific wavelength (e.g., 600 nm) is also measured and subtracted to correct for background turbidity.

-

Quantification: The concentration of the MDA-TBA complex is calculated using an extinction coefficient, and the results are expressed as the amount of MDA per gram of plant tissue. An increase in MDA content in treated plants compared to controls indicates an increase in lipid peroxidation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows related to the action of this compound.

Figure 1: Mechanism of action of this compound herbicide.

Figure 2: Experimental workflow for the TBARS lipid peroxidation assay.

Figure 3: Signaling pathway from protoporphyrin IX accumulation to cell death.

References

Environmental Fate and Degradation of Fluoroglycofen in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen is a protoporphyrinogen oxidase (PPO) inhibiting herbicide used for the control of broadleaf weeds. It is typically applied as this compound-ethyl, which rapidly hydrolyzes to its active acid form, this compound, in the soil environment.[1] Understanding the environmental fate and degradation pathways of this compound is critical for assessing its persistence, mobility, and potential ecological impact. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of this compound in soil, including its degradation pathways, key metabolites, and the factors influencing its dissipation.

Physicochemical Properties

| Property | Value (for this compound-ethyl) | Interpretation |

| Aqueous Solubility | Low | Limited leaching potential |

| Volatility | Low | Unlikely to be lost to the atmosphere |

Degradation of this compound in Soil

The dissipation of this compound from soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary route of degradation is microbial metabolism, although hydrolysis of its parent ester and potential photodegradation of its metabolites also play a role.

Abiotic Degradation

Hydrolysis: this compound-ethyl, the form in which the herbicide is commonly applied, undergoes rapid hydrolysis in soil and water to form this compound, the herbicidally active acid.[1] This initial transformation is a critical step in its environmental fate.

Photodegradation: While studies on the direct photolysis of this compound on soil surfaces are limited, its major metabolite, acifluorfen, is known to undergo photodegradation. The pathways for acifluorfen photolysis include decarboxylation, dehalogenation, substitution of the chlorine group, and cleavage of the ether linkage.

Biotic Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[1] Several bacterial strains have been identified that are capable of utilizing this compound or its ethyl ester as a source of carbon and energy.

A notable bacterium, Lysinibacillus sp. KS-1, has been shown to degrade this compound, with optimal degradation occurring at a temperature of 30°C and a pH of 7.0.[2] Another bacterium, Mycobacterium phocaicum MBWY-1, can degrade this compound-ethyl under similar optimal conditions.

Degradation Pathways and Metabolites

The degradation of this compound proceeds through a series of metabolic steps, leading to the formation of several intermediate compounds. The primary metabolite of concern is acifluorfen.

Based on studies of this compound and its ethyl ester, the following metabolites have been identified:

-

Acifluorfen: A major and recurring metabolite formed through the cleavage of the ester and ether linkages.

-

Decarboxylate-acifluorfen: A subsequent breakdown product of acifluorfen.[2]

-

{5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid

-

5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate

-

5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl

-

3-chloro-4-hydroxyl benzotrifluoride

The term "deethyl-fluoroglycofen" has been mentioned in the literature concerning the degradation of this compound by Lysinibacillus sp. KS-1. Given that this compound is the acid form and does not possess an ethyl group, it is highly probable that this refers to the initial hydrolysis of this compound-ethyl to this compound.

The following diagram illustrates the initial hydrolysis of this compound-ethyl.

The subsequent microbial degradation of this compound leads to the formation of several metabolites. The proposed pathway is depicted below.

Quantitative Data on Environmental Fate

Quantitative data on the environmental fate of this compound is limited, with most available information pertaining to its ethyl ester.

Table 1: Soil Dissipation of this compound-ethyl

| Location | Half-life (DT50) | Reference |

| Shanxi | 34.8 hours | |

| Heilongjiang | 48.5 hours |

Table 2: Abiotic Degradation of this compound-ethyl

| Degradation Process | Medium | DT50 | Reference |

| Aqueous Photolysis | pH 7 Water | 0.25 days |

No specific DT50 or sorption coefficient (Kd/Koc) values for this compound in soil are currently available in the public literature.

Experimental Protocols

The following section outlines typical experimental methodologies used to assess the environmental fate of herbicides like this compound in soil, based on internationally recognized guidelines.

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and pathway of degradation of a test substance in soil under aerobic conditions.

Workflow:

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected, sieved (typically to <2 mm), and characterized (pH, organic carbon content, texture, etc.). The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: ¹⁴C-radiolabeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C). A stream of carbon dioxide-free, humidified air is passed through the system to maintain aerobic conditions and trap evolved ¹⁴CO₂.

-

Sampling and Extraction: Duplicate or triplicate samples are taken at predetermined intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water mixtures) to recover the parent compound and its metabolites.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its degradation products.

-

Data Analysis: The decline of the parent compound is used to calculate the degradation half-life (DT50). The formation and decline of major metabolites are also modeled.

Adsorption-Desorption (based on OECD Guideline 106)

This study determines the sorption of a chemical to different soil types, which is crucial for assessing its potential for leaching.

Methodology:

-

Soil and Solution Preparation: A range of soils with varying organic carbon content, clay content, and pH are used. A solution of the test substance (e.g., ¹⁴C-fluoroglycofen) in a 0.01 M CaCl₂ solution is prepared.

-

Equilibration: Soil and the test solution are mixed in centrifuge tubes at a defined soil-to-solution ratio. The tubes are shaken at a constant temperature until equilibrium is reached.

-

Analysis: The tubes are centrifuged, and the concentration of the test substance in the supernatant is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Calculation of Sorption Coefficients: The soil-water partition coefficient (Kd) is calculated. This is often normalized to the organic carbon content of the soil to give the organic carbon-water partition coefficient (Koc).

Conclusion

The environmental fate of this compound in soil is primarily driven by the rapid hydrolysis of its parent ester, this compound-ethyl, followed by microbial degradation of the resulting this compound acid. While acifluorfen has been identified as a major metabolite, a complete and quantitative understanding of the degradation pathway and the influence of various environmental factors remains an area for further research. The lack of comprehensive public data on the soil dissipation rates and sorption characteristics of this compound itself highlights the need for more detailed studies to fully assess its environmental risk profile. Future research should focus on obtaining precise DT50 and Koc values for this compound in a variety of soil types and environmental conditions.

References

Fluoroglycofen: A Toxicological Profile and Risk Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and risk assessment of fluoroglycofen, a herbicide belonging to the diphenyl ether class. This document is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound is an herbicide that functions through the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. Its toxicological profile is characterized by moderate acute toxicity via the oral route. In soil and water, this compound-ethyl, a common derivative, rapidly hydrolyzes to its corresponding acid metabolite. While some toxicity data is available, significant data gaps exist in the public domain regarding its chronic toxicity, carcinogenicity, and reproductive and developmental effects. This guide summarizes the available quantitative data, details experimental methodologies for key cited studies where available, and visualizes the known mode of action.

Toxicological Profile

Acute Toxicity

This compound-ethyl exhibits moderate acute toxicity following oral administration.

Table 1: Acute Toxicity of this compound-ethyl

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | 1500 mg/kg bw | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >5000 mg/kg bw | [1] |

| Skin Irritation | Rabbit | Dermal | - | Slight irritant | [1] |

| Eye Irritation | Rabbit | Ocular | - | Slight irritant | [1] |

Experimental Protocols:

Detailed experimental protocols for the above studies, such as adherence to specific OECD guidelines, are not extensively available in the public literature. Acute oral toxicity studies typically involve the administration of a single dose of the substance to fasted animals, followed by observation for a set period (e.g., 14 days) to monitor for mortality and clinical signs of toxicity.

Subchronic and Chronic Toxicity

Information on the subchronic and chronic toxicity of this compound is limited. A one-year feeding study in dogs has been reported.

Table 2: Subchronic/Chronic Toxicity of this compound-ethyl

| Study Type | Species | Duration | NOAEL | Effects Observed at Higher Doses | Reference |

| Feeding Study | Dog | 1 year | 320 mg/kg diet | Not specified in available literature | [1] |

Experimental Protocols:

A one-year chronic feeding study in dogs would typically involve daily administration of the test substance in the diet at various dose levels. Key endpoints would include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examinations. The specific dose levels and detailed findings for the this compound-ethyl study are not available in the reviewed literature.

Carcinogenicity

There is no publicly available data on the carcinogenic potential of this compound. Carcinogenicity studies in rodents (typically rats and mice) are standard requirements for pesticide registration.

Genotoxicity

This compound-ethyl was found to be non-mutagenic in the Ames test.

Table 3: Genotoxicity of this compound-ethyl

| Test System | Strain | Metabolic Activation | Result | Reference |

| Ames Test | Not specified | Not specified | Non-mutagenic |

Experimental Protocols:

The Ames test (bacterial reverse mutation assay) is a widely used method to assess the mutagenic potential of chemicals. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, which renders them unable to synthesize histidine. The test evaluates the ability of a chemical to induce reverse mutations, allowing the bacteria to grow in a histidine-free medium.

Reproductive and Developmental Toxicity

Publicly available information on the reproductive and developmental toxicity of this compound is scarce. One source indicates a "moderate alert" for reproduction/development effects but does not provide specific details on the studies or findings.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound-ethyl is known to be rapidly hydrolyzed to its corresponding acid in soil and water. This suggests that a similar hydrolytic metabolism likely occurs in biological systems. However, a comprehensive ADME profile, including rates of absorption, tissue distribution, metabolic pathways, and routes and rates of excretion in mammals, is not detailed in the available literature.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of both chlorophyll in plants and heme in animals.

Signaling Pathway

The inhibition of PPO disrupts the tetrapyrrole biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX (PPGIX). This accumulated PPGIX leaks from its site of synthesis and is rapidly oxidized, in the presence of light and oxygen, to protoporphyrin IX (PPIX). The excess PPIX generates reactive oxygen species (ROS), which cause lipid peroxidation of cell membranes, leading to membrane disruption and ultimately cell death.

Caption: Inhibition of PPO by this compound leads to ROS-mediated cell death.

Risk Assessment

A comprehensive, publicly available risk assessment for this compound, including the establishment of an Acceptable Daily Intake (ADI) or a Reference Dose (RfD) by major regulatory agencies, could not be found in the searched literature. The ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The RfD is a similar concept used by the U.S. EPA.

Workflow for Risk Assessment

The general workflow for a chemical risk assessment involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Caption: A typical workflow for chemical risk assessment.

Conclusion

This compound is a PPO-inhibiting herbicide with moderate acute oral toxicity. While its mode of action is well-understood, there is a significant lack of publicly available data on its chronic toxicity, carcinogenicity, and reproductive/developmental effects, which are crucial for a comprehensive risk assessment. The rapid hydrolysis of this compound-ethyl to its acid metabolite is a key characteristic of its environmental fate and likely metabolism. Further research and access to proprietary regulatory studies would be necessary to complete a thorough toxicological profile and establish health-based guidance values such as an ADI or RfD.

References

Effects of Fluoroglycofen on Non-target Soil Microorganisms: An In-depth Technical Guide

Disclaimer: Scientific literature extensively detailing the broad ecotoxicological effects of fluoroglycofen on non-target soil microbial communities is limited. This guide synthesizes the available information on this compound and incorporates data from closely related diphenyl ether herbicides, such as oxyfluorfen and fomesafen, to provide insights into potential impacts. This information should be interpreted as indicative of the potential effects of this class of herbicides, rather than a definitive assessment of this compound itself.

Introduction

This compound is a selective, post-emergence herbicide belonging to the nitrophenyl ether class, primarily used for the control of broadleaf weeds and some grasses in various crops.[1] Its active form in the environment is this compound acid, resulting from the rapid hydrolysis of this compound-ethyl in soil and water.[2] Subsequently, microbial degradation is a key process in its environmental dissipation.[2] Given the critical role of soil microorganisms in maintaining soil health and fertility through processes like nutrient cycling and organic matter decomposition, understanding the non-target effects of herbicides like this compound is paramount for sustainable agricultural practices and environmental risk assessment.

This technical guide provides a comprehensive overview of the known and potential effects of this compound on non-target soil microorganisms, intended for researchers, scientists, and professionals in drug development and ecotoxicology. It summarizes quantitative data on microbial parameters, details relevant experimental protocols, and visualizes key processes and workflows.

Microbial Degradation of this compound

The primary mechanism for the breakdown of this compound in the soil is microbial degradation.[2] Research has identified specific microorganisms capable of utilizing this herbicide as a source of carbon and energy.

A key bacterium, identified as Mycobacterium phocaicum MBWY-1, has been shown to degrade this compound-ethyl. This strain can completely break down 100 mg/L of the herbicide within 72 hours under optimal conditions (30°C and pH 7.0).[3] The degradation by this bacterium leads to the formation of several metabolites. The proposed degradation pathway involves a series of hydrolytic and cleavage reactions.

The inoculation of soil with Mycobacterium phocaicum MBWY-1 has been demonstrated to significantly enhance the degradation rate of this compound-ethyl in both sterilized and non-sterilized soil, highlighting the potential for bioremediation strategies.

Effects on Soil Microbial Biomass and Activity

Direct quantitative data on the effects of this compound on soil microbial biomass and overall activity are scarce. However, studies on the related diphenyl ether herbicide oxyfluorfen provide valuable insights into the potential impacts.

Quantitative Data from Related Herbicides

The following tables summarize findings from studies on oxyfluorfen, which shares structural similarities with this compound.

Table 1: Effect of Oxyfluorfen on Soil Microbial Respiration (Carbon Turnover)

| Treatment (mg oxyfluorfen/kg soil) | Deviation from Control (Day 7) | Deviation from Control (Day 28) |

| 0.27 | +6.02% | +2.77% |

| 2.7 | +11.32% | +7.02% |

Table 2: Effect of Oxyfluorfen on Soil Nitrification

| Treatment (mg oxyfluorfen/kg soil) | Deviation from Control (Day 7) | Deviation from Control (Day 14) |

| 0.27 | -8.44% | -2.07% |

| 2.7 | -9.48% | -14.65% |

These data suggest that diphenyl ether herbicides can have a transient and dose-dependent effect on microbial activity. Short-term stimulation of respiration may occur as some microorganisms utilize the herbicide as a carbon source, while inhibitory effects on specific processes like nitrification can also be observed.

Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and can be affected by the presence of herbicides. While specific data for this compound is lacking, research on oxyfluorfen demonstrates a dose-dependent inhibitory effect on several key enzymes.

Table 3: Effect of Oxyfluorfen on Soil Enzyme Activities (Field Conditions)

| Enzyme | Effect at Normal Dose | Recovery Time |

| Dehydrogenase | Initial decrease of 17% at day 7, followed by an increase | Approximately 14 days |

| Phosphatase | Dose-dependent decrease | More than 21 days |

| Urease | Dose-dependent decrease | More than 21 days |

| Protease | Dose-dependent decrease | More than 21 days |

These findings indicate that while the overall microbial respiration might recover or even be stimulated, specific enzymatic functions crucial for nutrient cycling can be inhibited for extended periods.

Effects on Soil Microbial Community Structure

Herbicides can induce shifts in the composition and diversity of soil microbial communities. Although no studies have specifically published data on the effects of this compound on microbial community structure using techniques like Phospholipid Fatty Acid (PLFA) or Denaturing Gradient Gel Electrophoresis (DGGE) analysis, research on other diphenyl ether herbicides has shown such impacts. For instance, long-term application of fomesafen has been shown to alter the soil bacterial community composition by increasing the relative abundance of Proteobacteria and Actinobacteria, while decreasing Verrucomicrobia.

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effects of herbicides like this compound on soil microorganisms.

Soil Sampling and Herbicide Application

Microbial Biomass Carbon (MBC) Analysis (Chloroform Fumigation-Extraction Method)

-

Sample Preparation: At each sampling time point, take two subsamples of soil from each microcosm.

-

Fumigation: Place one subsample in a vacuum desiccator with chloroform and evacuate for 5 minutes. Leave for 24 hours in the dark.

-

Extraction: Extract both the fumigated and non-fumigated soil subsamples with a 0.5 M K₂SO₄ solution by shaking for 30 minutes.

-

Analysis: Filter the extracts and analyze the total organic carbon in the filtrates using a TOC analyzer.

-

Calculation: Calculate MBC using the formula: MBC = (C_fumigated - C_non-fumigated) / k_EC, where k_EC is an extraction efficiency factor (typically 0.45).

Soil Enzyme Activity Assays

-

Incubation: Incubate 1 g of soil with 0.5 mL of 3% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) and 1 mL of Tris buffer (pH 7.6) for 24 hours at 37°C in the dark.

-

Extraction: Add 10 mL of methanol, shake vigorously, and centrifuge.

-

Measurement: Measure the absorbance of the supernatant at 485 nm. The activity is expressed as µg of triphenyl formazan (TPF) produced per gram of soil per hour.

-

Incubation: Incubate 1 g of soil with 4 mL of modified universal buffer (MUB) and 1 mL of p-nitrophenyl phosphate (pNPP) solution for 1 hour at 37°C.

-

Reaction Termination: Stop the reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.5 M NaOH.

-

Measurement: Centrifuge the samples and measure the absorbance of the supernatant at 410 nm. Activity is expressed as µg of p-nitrophenol (pNP) released per gram of soil per hour.

-

Incubation: Incubate 5 g of soil with 2.5 mL of a 10% urea solution for 2 hours at 37°C.

-

Extraction: Extract the ammonium produced with a 2 M KCl solution.

-

Measurement: Determine the ammonium concentration in the extract using a colorimetric method, such as the Berthelot reaction. Activity is expressed as µg of NH₄⁺-N released per gram of soil per hour.

Microbial Community Structure Analysis

-

Lipid Extraction: Extract total lipids from freeze-dried soil samples using a one-phase extraction with a chloroform:methanol:citrate buffer.

-

Fractionation: Separate the total lipids into neutral lipids, glycolipids, and polar lipids (containing phospholipids) using solid-phase extraction on a silica column.

-

Methanolysis: Convert the fatty acids in the polar lipid fraction to fatty acid methyl esters (FAMEs) by mild alkaline methanolysis.

-

Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify individual PLFAs.

-

Data Interpretation: Use specific PLFAs as biomarkers for different microbial groups (e.g., bacteria, fungi, actinomycetes) to assess changes in the microbial community structure.

-

DNA Extraction: Extract total DNA from soil samples using a commercial soil DNA isolation kit.

-

PCR Amplification: Amplify a specific region of the 16S rRNA gene (for bacteria) or 18S rRNA/ITS region (for fungi) using universal primers, with a GC-clamp attached to one of the primers.

-

DGGE: Separate the PCR products on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea and formamide). DNA fragments of the same length but with different sequences will melt at different denaturant concentrations and stop migrating, resulting in a banding pattern.

-

Analysis: Analyze the banding patterns to assess changes in the microbial community composition. Bands can be excised, re-amplified, and sequenced for taxonomic identification.

Conclusion and Research Gaps

The available evidence on the microbial degradation of this compound, primarily through the action of bacteria like Mycobacterium phocaicum, suggests that bioremediation could be a viable strategy for contaminated soils. However, a significant knowledge gap exists regarding the broader ecotoxicological effects of this compound on non-target soil microorganisms.

Data from related diphenyl ether herbicides, such as oxyfluorfen, indicate the potential for this compound to cause transient and dose-dependent effects on microbial biomass and activity, and potentially more persistent inhibition of key soil enzymes involved in nutrient cycling. These herbicides may also induce shifts in the microbial community structure.

To conduct a thorough environmental risk assessment of this compound, further research is critically needed to generate specific quantitative data on its impact on:

-

Soil microbial biomass and respiration under various soil types and environmental conditions.

-

A wider range of soil enzyme activities to understand its functional impact on biogeochemical cycles.

-

The structure and diversity of both bacterial and fungal communities using modern molecular techniques like next-generation sequencing.

Such studies are essential for developing best management practices for the use of this compound and for safeguarding the long-term health and productivity of agricultural soils.

References

The Impact of Fluoroglycofen on Photosynthetic Processes in Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen, a member of the diphenyl ether class of herbicides, is a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its herbicidal activity is not a direct consequence of inhibiting the photosynthetic electron transport chain, but rather a secondary effect initiated by the accumulation of a photodynamic molecule. This guide provides an in-depth technical overview of the mechanism of action of this compound, its impact on the photosynthetic apparatus of weeds, and detailed protocols for relevant experimental investigations.

Core Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound's primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplast envelope that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX)[1]. Proto IX is a precursor for both chlorophylls and hemes.

The inhibition of PPO by this compound leads to the accumulation of Protogen IX within the plastids. This excess Protogen IX diffuses out of the chloroplast and into the cytoplasm, where it is rapidly oxidized to Proto IX by a different, herbicide-insensitive peroxidase.

In the presence of light and molecular oxygen, the accumulated Proto IX acts as a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen and other reactive oxygen species (ROS) initiate a cascade of lipid peroxidation reactions in cellular membranes, including the plasmalemma and tonoplast. The loss of membrane integrity leads to rapid cellular leakage, desiccation, and ultimately, cell death.

Impact on Photosynthesis

While this compound does not directly inhibit the photosynthetic electron transport chain, the resulting oxidative stress and cellular damage have profound secondary effects on the photosynthetic process.

Reduction in Net Photosynthetic Rate

The extensive membrane damage caused by lipid peroxidation leads to a rapid decrease in the net photosynthetic rate (Pn). This is due to several factors, including the leakage of cellular contents, disruption of chloroplast integrity, and the inhibition of key photosynthetic enzymes. Studies on grape leaves have shown a dose-dependent reduction in Pn following this compound application. At higher concentrations, the Pn was significantly reduced, with the most substantial decreases observed in the initial days after treatment[2].

Effects on Photosynthetic Pigments

The impact of this compound on chlorophyll and carotenoid content can be complex. Initially, the accumulation of the photosensitizer Proto IX can lead to the photobleaching of chlorophylls and carotenoids. However, some studies have reported an increase in chlorophyll content in non-target plants at certain concentrations, potentially as a compensatory response to the initial stress[2]. The overall effect is dependent on the plant species, the concentration of the herbicide, and the duration of exposure.

Damage to Chloroplast Ultrastructure

The reactive oxygen species generated by the action of this compound can cause significant damage to the ultrastructure of chloroplasts. This includes swelling of the thylakoids, disruption of the grana stacking, and eventual breakdown of the entire chloroplast envelope.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound and other PPO-inhibiting herbicides on various physiological parameters in plants. It is important to note that specific data for this compound across a wide range of weed species is limited in publicly available literature. Therefore, data for other PPO inhibitors are included to provide a representative understanding of the effects of this class of herbicides.

Table 1: Inhibitory Concentration (IC50) of PPO-Inhibiting Herbicides on Protoporphyrinogen Oxidase

| Herbicide | Plant Species | IC50 (nM) | Reference |

| Acifluorfen | Cucumis sativus (Cucumber) | ~10 | [3] |

| Fomesafen | Human | 110 | [4] |

| Saflufenacil | Various Plant Species | 22-28 | |

| Lactofen | Plant | 25 | |

| Oxadiazon | Plant | 60 |

Table 2: Effect of this compound on Net Photosynthesis Rate (Pn) in Grape Leaves

| Treatment | Days After Treatment | Pn Reduction (%) |

| High Concentration | 30 | 43.9 |

Data synthesized from a study on grape leaves, a non-target crop, as a representative example of this compound's effect on photosynthesis. The exact concentrations were not specified in the abstract.

Table 3: Effect of this compound on Malondialdehyde (MDA) Content in Grape Leaves

| Treatment | Days After Treatment | Increase in MDA Content (%) |

| T5 | 30 | 31.4 |

| T6 | 4 | 51.4 |

MDA is an indicator of lipid peroxidation. Data from a study on grape leaves shows a significant increase in oxidative stress after this compound application.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the inhibition of PPO by this compound by quantifying the formation of protoporphyrin IX from protoporphyrinogen IX.

Materials:

-

Weed leaf tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM MgCl₂)

-

This compound stock solution

-

Protoporphyrinogen IX solution

-

Fluorometer or microplate reader

Procedure:

-

Enzyme Extraction: Homogenize fresh weed leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cellular debris and then centrifuge the supernatant at a higher speed to pellet chloroplasts. Lyse the chloroplasts and collect the stromal fraction containing PPO.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Reaction: In a microplate, add the PPO enzyme extract to wells containing the different concentrations of this compound and a control with no inhibitor. Pre-incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding protoporphyrinogen IX to each well.

-

Incubation: Incubate the plate in the dark at a controlled temperature (e.g., 30°C) for a specific time.

-

Fluorescence Measurement: Measure the fluorescence of the product, protoporphyrin IX, using an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 635 nm.

-

Data Analysis: Plot the percentage of PPO inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Measurement of Net Photosynthesis Rate

This protocol outlines the use of a portable gas exchange system to measure the net CO₂ assimilation rate in weeds treated with this compound.

Materials:

-

Weed plants treated with different concentrations of this compound and control plants

-

Portable photosynthesis system (e.g., LI-COR LI-6800)

Procedure:

-

Plant Treatment: Treat weed plants at a similar growth stage with a range of this compound concentrations and include an untreated control group.

-

Acclimation: Allow the plants to acclimate to the conditions in the measurement chamber of the photosynthesis system (e.g., light intensity, CO₂ concentration, temperature, and humidity).

-

Measurement: Clamp a fully expanded, healthy leaf into the chamber. Once the gas exchange parameters stabilize, record the net photosynthesis rate (Pn), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).

-

Data Collection: Repeat the measurements on multiple leaves from different plants for each treatment group to ensure statistical robustness.

-

Data Analysis: Compare the Pn values between the different treatment groups and the control to determine the dose-dependent effect of this compound.

Chlorophyll Fluorescence Measurement

This protocol measures the maximum quantum efficiency of Photosystem II (PSII) using a portable fluorometer, which is a sensitive indicator of photosynthetic performance and stress.

Materials:

-

Weed plants treated with this compound and control plants

-

Portable chlorophyll fluorometer (e.g., Handy PEA, PAM-2500)

-

Leaf clips

Procedure:

-

Plant Treatment: Treat weeds as described in the photosynthesis measurement protocol.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes using leaf clips to ensure that all reaction centers of PSII are open.

-

Measurement:

-

Measure the minimal fluorescence level (F₀) by applying a weak modulated measuring light.

-

Apply a short, saturating pulse of high-intensity light to transiently close all PSII reaction centers.

-

Measure the maximal fluorescence level (Fm) during the saturating pulse.

-

-

Calculation: The fluorometer's software will automatically calculate the maximum quantum efficiency of PSII as Fv/Fm, where Fv = Fm - F₀.

-

Data Analysis: Compare the Fv/Fm values of treated plants with those of the control plants. A decrease in Fv/Fm indicates stress and damage to the photosynthetic apparatus.

Determination of Chlorophyll and Carotenoid Content

This spectrophotometric method quantifies the major photosynthetic pigments in weed leaves.

Materials:

-

Weed leaf tissue

-

80% acetone or 100% methanol

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize a known weight of fresh leaf tissue in 80% acetone. Protect the sample from light to prevent pigment degradation.

-

Centrifugation: Centrifuge the homogenate to pellet the cell debris.

-

Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm. Use 80% acetone as a blank.

-

Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for 80% acetone):

-

Chlorophyll a (µg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

-

Chlorophyll b (µg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

-

Total Carotenoids (µg/mL) = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198

-

-

Data Expression: Express the pigment content on a fresh weight basis (e.g., mg/g FW).

Lipid Peroxidation (TBARS) Assay

This assay measures the level of malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative stress.

Materials:

-

Weed leaf tissue

-

Trichloroacetic acid (TCA) solution (e.g., 0.1%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)

-

Water bath

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize a known weight of leaf tissue in TCA solution.

-

Reaction: Add TBA solution to the extract and heat in a water bath at 95°C for 30 minutes.

-

Cooling and Centrifugation: Quickly cool the reaction mixture on ice and centrifuge to clarify the supernatant.

-

Spectrophotometry: Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).

-

Calculation: Calculate the MDA concentration using its extinction coefficient (155 mM⁻¹ cm⁻¹) and express the results as nmol/g FW.

Conclusion

This compound is an effective herbicide that disrupts the porphyrin biosynthesis pathway in weeds, leading to a cascade of events that culminates in rapid cell death. While its primary target is not the photosynthetic electron transport chain, the resulting oxidative stress profoundly impacts the photosynthetic apparatus. This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for assessing its physiological effects on weeds. This information is intended to be a valuable resource for researchers and professionals in the fields of weed science, herbicide development, and plant physiology.

References

An In-depth Technical Guide to Fluoroglycofen: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Fluoroglycofen, with a primary focus on its commercially produced form, this compound-ethyl. This document details its molecular structure, chemical formula, physicochemical properties, and toxicological data. Furthermore, it outlines detailed experimental protocols for its synthesis and the assessment of its biological activity, and visually represents its mechanism of action through a signaling pathway diagram.

Molecular Structure and Chemical Formula

This compound is a diphenyl ether herbicide.[1] However, it is most commonly synthesized and utilized as its ethyl ester derivative, this compound-ethyl, which is the active ingredient in many commercial herbicide formulations.[2][3]

This compound:

-

Chemical Formula: C₁₆H₉ClF₃NO₇[4]

-

Molecular Weight: 419.69 g/mol [4]

-

IUPAC Name: 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoyl]oxyacetic acid

-

CAS Number: 77501-60-1

-

SMILES: C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)--INVALID-LINK--[O-])C(=O)OCC(=O)O

This compound-ethyl:

-

Chemical Formula: C₁₈H₁₃ClF₃NO₇

-

Molecular Weight: 447.75 g/mol

-

IUPAC Name: (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate

-

CAS Number: 77501-90-7

-

SMILES: CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)--INVALID-LINK--[O-]

Data Presentation

The following tables summarize the key quantitative data for this compound-ethyl.

Table 1: Physicochemical Properties of this compound-ethyl

| Property | Value | Reference(s) |

| Melting Point | 65 °C | |

| Boiling Point | 487.7 ± 45.0 °C at 760 mmHg | |

| Vapor Pressure | 0.0 ± 1.2 mmHg at 25°C | |

| Water Solubility | 0.6 mg/L at 20 °C | |

| LogP (Octanol-Water Partition Coefficient) | 4.49 | |

| Density | 1.5 ± 0.1 g/cm³ |

Table 2: Toxicological Data for this compound-ethyl

| Test Organism | Endpoint | Value | Reference(s) |

| Rat | Oral LD50 | 1500 mg/kg | |

| Rabbit | Dermal LD50 | >5000 mg/kg | |

| Bobwhite Quail | Oral LD50 | >3160 mg/kg | |

| Mallard Duck | Dietary LC50 (8 days) | >5000 mg/kg | |

| Bluegill Sunfish | LC50 (96 hours) | 1.6 mg/L | |

| Trout | LC50 (96 hours) | 23 mg/L | |

| Daphnia magna | EC50 (48 hours) | 30 mg/L | |

| Honeybee | Contact LD50 (48 hours) | >100 µ g/bee |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-ethyl and the assessment of its herbicidal activity.

Synthesis of this compound-ethyl

This protocol is adapted from a patented synthesis process.